N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propanamide
Description
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S/c1-12-6-8-14(9-7-12)15-10-11-18(26)25(22-15)13(2)20(27)21-16-4-3-5-17-19(16)24-28-23-17/h3-11,13H,1-2H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJFDETZAXCFOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)C(C)C(=O)NC3=CC=CC4=NSN=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential therapeutic applications.
Molecular Formula: C₁₈H₁₅N₅O₂S₂
Molecular Weight: 397.5 g/mol
CAS Number: 1226448-29-8
The compound features a benzo[c][1,2,5]thiadiazole core, which is known for its electron-deficient properties, making it suitable for various biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes:
- Formation of the Thiadiazole Core: This can be achieved through cyclization reactions involving appropriate thiadiazole precursors.
- Pyridazine Derivative Synthesis: The incorporation of the pyridazine moiety is crucial for enhancing biological activity.
- Final Coupling Reaction: The final step involves the coupling of the thiadiazole and pyridazine derivatives with propanamide to yield the target compound.
Anticancer Activity
Recent studies have demonstrated that compounds containing the benzo[c][1,2,5]thiadiazole moiety exhibit promising anticancer properties. For instance:
- Mechanism of Action: The compound appears to inhibit key signaling pathways involved in cancer cell proliferation and survival.
- In Vitro Studies: Cell viability assays have shown that this compound significantly reduces the viability of various cancer cell lines at micromolar concentrations .
Anticonvulsant Activity
The anticonvulsant potential of related compounds has been evaluated using standardized animal models. For example:
- Protective Effects: Compounds similar to N-(benzo[c][1,2,5]thiadiazol) have shown up to 80% protection against induced seizures at specific dosages .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of thiadiazole-based compounds. Key findings include:
| Structure Feature | Effect on Activity |
|---|---|
| Substitution on Thiadiazole | Enhances electron-withdrawing properties |
| Positioning of Pyridazine | Critical for receptor binding affinity |
| Alkyl Chain Length | Affects lipophilicity and membrane penetration |
Study 1: Anticancer Evaluation
A study conducted on various derivatives demonstrated that modifications at the 4-position of the benzo[c][1,2,5]thiadiazole ring significantly enhanced cytotoxicity against breast cancer cells. The most potent derivative exhibited an IC50 value in the low micromolar range .
Study 2: Anticonvulsant Screening
In a controlled experiment assessing anticonvulsant activity through the PTZ (Pentylenetetrazol) model, several derivatives showed significant delay in seizure onset and reduced frequency of convulsions compared to controls .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Core Modifications
A. Benzo[c][1,2,5]thiadiazole Derivatives
Compounds sharing the BTD core but differing in substituents or linkers exhibit distinct electronic and steric profiles:
Replacing BTD with benzo[b][1,4]oxazin (as in ) reduces electron deficiency, altering charge-transfer efficiency in materials or receptor-binding kinetics in drug design .
Electronic and Physicochemical Properties
The BTD moiety’s electron-withdrawing nature lowers the compound’s HOMO energy, a trait critical for applications in organic electronics (e.g., as electron-transport layers in photovoltaic cells) .
The p-tolyl group in the target compound increases logP compared to analogues with unsubstituted aryl groups, enhancing lipid solubility. For instance, replacing p-tolyl with polar substituents (e.g., -OH or -COOH) would drastically reduce membrane permeability.
Q & A
Q. What experimental approaches resolve contradictions in reported biological activity data?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, serum concentrations) across studies; inconsistent IC values may arise from differing ATP concentrations in kinase assays .
- Orthogonal Validation : Confirm activity using CRISPR-edited cell lines or isoform-specific inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
